molecular formula C11H18N2O2 B2400112 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde CAS No. 2460754-86-1

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2400112
CAS No.: 2460754-86-1
M. Wt: 210.277
InChI Key: PNOQPFSTXZDLKL-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group, a propan-2-yl group, and a carbaldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with 1,3-diketones. For instance, the reaction of tert-butyl hydrazine with 1,3-diketone under acidic or basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Techniques such as continuous flow synthesis and microwave-assisted synthesis are also explored to improve production scalability and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with different substituents.

    4-Amino-1H-pyrazole-3-carboxylic acid: Contains an amino group and a carboxylic acid group.

    1,3-Dimethyl-5-pyrazolone: Features two methyl groups and a ketone group.

Uniqueness

2-Tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl and propan-2-yl groups enhances its steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-tert-butyl-3-oxo-5-propan-2-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)9-8(6-14)10(15)13(12-9)11(3,4)5/h6-7,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYDISVVVNXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)N(N1)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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